Ligustroflavone
Overview
Description
Ligustroflavone is a compound isolated from Ligustrum vulgare. It shows anti-inflammatory and antioxidant activity and has the potential as a calcium-sensing receptor (CaSR) antagonist .
Synthesis Analysis
A selective and sensitive liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the simultaneous determination of ligustroflavone and rhoifolin in rat plasma . Ligustroflavone and rhoifolin are highly polar compounds and are not retained well on a regular C18 column. A Venusil HILIC column was selected based on the retention times of these compounds and the separation efficiency of the column .Molecular Structure Analysis
Ligustroflavone contains a total of 96 bonds; 56 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 6 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 8 hydroxyl groups, 2 aromatic hydroxyls, and 8 secondary .Chemical Reactions Analysis
A liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) method was developed for the simultaneous determination of ligustroflavone and rhoifolin in rat plasma . The interaction between RIPK3 and RIPK1 or MLKL was significantly enhanced, which was blocked in the presence of ligustroflavone .Physical And Chemical Properties Analysis
Ligustroflavone has a molecular formula of C33H40O18 and a molecular weight of 724.66 .Scientific Research Applications
1. Osteoporosis Prevention in Diabetic Mice
Ligustroflavone is a major compound in Fructus Ligustri Lucidi, known for its role in regulating parathyroid hormone (PTH) levels and improving calcium balance. Research by (Feng et al., 2019) highlighted ligustroflavone's potential as a calcium-sensing receptor (CaSR) antagonist. Their study found it effective in preventing osteoporosis in diabetic mice by regulating calcium metabolism and transiently increasing PTH levels.
2. Antioxidant and Anti-Inflammatory Properties
Ligustroflavone exhibits significant antioxidant and anti-inflammatory activities. (Pieroni & Pachaly, 2000) isolated ligustroflavone from Ligustrum vulgare L. and recognized its historical use in Mediterranean ethnomedicine for its anti-inflammatory properties.
3. Neuroprotection in Ischemic Stroke
The compound has shown promise in neuroprotection, particularly in cases of ischemic stroke. (Zhang et al., 2019) demonstrated that ligustroflavone reduces necroptosis in rat brains after ischemic stroke by targeting the RIPK1/RIPK3/MLKL pathway, suggesting its potential as a therapeutic agent for stroke-related brain injury.
4. Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics and tissue distribution of ligustroflavone is crucial for its application. (Zhou et al., 2020) developed a method for quantifying ligustroflavone in rats, finding rapid diffusion into major organs, with the liver playing a key role in its metabolism.
5. Interaction with Proteins
Ligustroflavone's interaction with proteins like bovine serumalbumin was studied by (Sun, Yuan, & Lu, 2020). They found that ligustroflavone has a high affinity for bovine serum albumin, forming complexes that suggest potential for drug/protein interactions.
6. Dual Inhibition of Metallopeptidases
Ligustroflavone exhibits inhibitory activity against metallopeptidases such as ACE and NEP. Research by (Kiss, Mank, & Melzig, 2008) showed that extracts containing ligustroflavone could be used to support diuretic and hypotensive activities, partially confirming the traditional use of Ligustrum vulgare.
7. Effects on Calcium Balance
(Zhang, Lai, Leung, Che, & Wong, 2008) explored the effects of Fructus Ligustri Lucidi, which contains ligustroflavone, on calcium balance in aged female rats. They found that it enhanced the apparent calcium absorption rate and reduced calcium excretion.
8. Secondary Metabolites and Antioxidant Activity
The study of secondary metabolites in Ligustri Lucidi Fructus, including ligustroflavone, by (Guo et al., 2018) provides insights into its antioxidant activity and medicinal values.
9. Neuroprotective Activity via NLRP1 Inflammasome Suppression
Ligustroflavone has been found to exert neuroprotective activity in ischemic stroke mice by suppressing the NLRP1 inflammasome, as demonstrated by (Bi, Bai, Zhang, & Liu, 2022). This suggests its potential for treating neurological diseases.
10. Osteoprot
ective Effects in Aged RatsFurther emphasizing its role in bone health, (Ko et al., 2010) investigated the effects of Fructus Ligustri Lucidi extract, containing ligustroflavone, on bone mineral density in aged ovariectomized rats. Their study concluded that the extract significantly inhibited bone density loss, indicating its osteoprotective effects.
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULBHTHMVOCGOE-ZBCCAYPVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ligustroflavone | |
CAS RN |
260413-62-5 | |
Record name | Nuezhenoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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